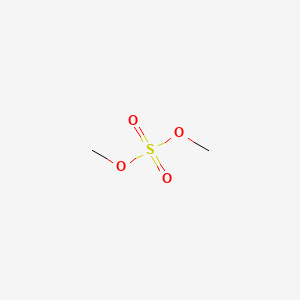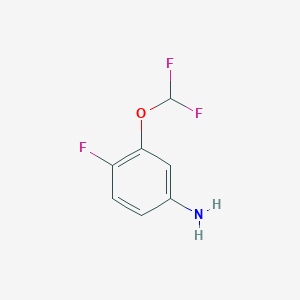
3-(Difluoromethoxy)-4-fluoroaniline
Overview
Description
3-(Difluoromethoxy)-4-fluoroaniline is a chemical compound with the molecular formula C7H6F2NO . It is used in laboratory chemicals . The CAS number for this compound is 22236-08-4 .
Molecular Structure Analysis
The molecular structure of 3-(Difluoromethoxy)-4-fluoroaniline consists of a benzene ring with an amine group (NH2) and a difluoromethoxy group (OCHF2) attached to it . The molecular weight of this compound is 159.13 .Scientific Research Applications
Synthesis Techniques
The use of fluoroform (CHF3) as a source for difluorocarbene has been instrumental in synthesizing difluoromethoxy- and difluorothiomethoxyarenes. This process, leveraging a non-ozone-depleting, nontoxic, and inexpensive gas, allows for the conversion of phenols and thiophenols to their difluoromethoxy derivatives under moderate conditions, providing moderate to good yields. This approach showcases the efficiency and environmental compatibility of synthesizing fluorinated compounds (Thomoson & Dolbier, 2013).
Polymer Science
Fluorinated polyanilines, synthesized from fluorine-substituted aniline monomers, exhibit unique thermal properties and spectroscopic characteristics. These polymers have been explored for their potential applications in various fields, highlighting the role of fluorinated compounds in enhancing polymer functionalities (Cihaner & Önal, 2001).
Biodegradation
Research into the biodegradation of fluorinated compounds, such as 3-fluoroaniline, by specific bacterial strains illustrates the environmental aspects of managing these substances. The identification of bacteria capable of degrading fluorinated anilines as their carbon source contributes to understanding and mitigating the environmental impact of these compounds (Zhao et al., 2019).
Photoredox Catalysis
The application of visible-light photoredox catalysis in synthesizing tri- and difluoromethyl ethers showcases innovative strategies to access valuable functional groups. This technique emphasizes the importance of incorporating fluorinated motifs into organic molecules for medicinal chemistry and drug discovery (Lee, Lee, & Ngai, 2019).
Material Science
The development of low dielectric materials from fluorinated polybenzoxazines, utilizing fluorinated amines, demonstrates the potential of fluorinated compounds in creating high-performance materials suitable for advanced technological applications, such as interlayer dielectrics (Parveen, Thirukumaran, & Sarojadevi, 2014).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for 3-(Difluoromethoxy)-4-fluoroaniline are not available, it’s worth noting that research in the field of difluoromethoxy compounds is ongoing. For instance, there is interest in developing general methods for difluoromethylation of alkenes and undirected C(sp3)–H difluoromethylation .
properties
IUPAC Name |
3-(difluoromethoxy)-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUDKUYPTGBBSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)OC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-4-fluoroaniline | |
CAS RN |
1214333-37-5 | |
| Record name | 3-(difluoromethoxy)-4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




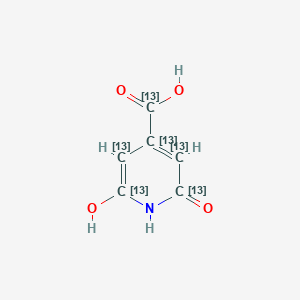




![7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B3418176.png)


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B3418196.png)
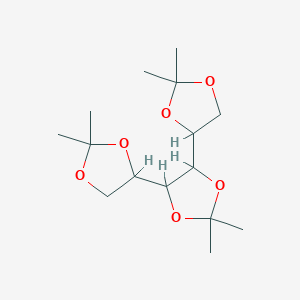
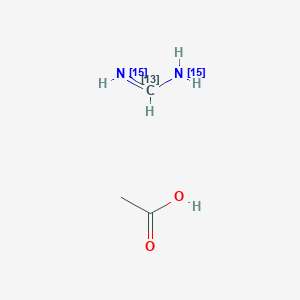
![7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B3418228.png)
